molecular formula C8H15BrO2 B1265978 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane CAS No. 97845-58-4

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

Cat. No. B1265978
CAS RN: 97845-58-4
M. Wt: 223.11 g/mol
InChI Key: QFLUXIUZRCNNHY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves analyzing the compound’s physical and chemical properties. This can include the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is involved in the synthesis of various derivatives, such as betaines, which are formed through reactions with pyridine and potassium carbonate. The crystal structure analysis of these derivatives confirms their molecular structure, including the interplanar angles and bond lengths (Kuhn, Al-Sheikh, & Steimann, 2003).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound. This can include identifying any toxic or hazardous effects the compound may have and how to properly store and dispose of the compound.


Future Directions

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I hope this general information is helpful. If you have a different compound or more specific questions about “5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane”, feel free to ask!


properties

IUPAC Name

5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUXIUZRCNNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243281
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

CAS RN

97845-58-4
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97845-58-4
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Synthesis routes and methods I

Procedure details

To a solution of compound 32 (84 g, 0.528 mol) in dry DMF (500 mL) was added triphenylphosphine (207 g, 0.79 mol) with vigorous stirring until it becomes a clear solution. The mixture was cooled to 0° C. and added CBr4 (260 g, 0.79 mol) portion wise over a period of 30 min and allowed to stir at RT for 5 h. The reaction mixture was cooled to 0° C., added saturated NaHCO3 solution (200 mL) and extracted with hexane (4×200 mL). The combined organic layer was dried, concentrated under vacuum and the crude title compound (117 g) was used for next reaction without any purification. TLC: Pet. ether/EtOAc, 7:3, Rf=0.6
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Pet. ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (1.92 g, 12 mmol) and carbon tetrabromide (7.96 g, 24 mmol) in dimethylformamide (100 ml), triphenylphosphine (6.30 g, 24 mmol) was added and the solution was left at 4° C. overnight. To this solution methanol (20 ml) was added and the solvent was then evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, elutingwith hexane-acetone (12:1) to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan as a clear colourless liquid (0.89 g, 40%); νmax (film) 2940, 1370, 1270, 1260, 1200, and 1070 cm−1; δH (CDCl3) 1.42 (6H, s, C(CH3)2), 1.94 (3H, m, CHCH2CH2Br), 3.43 (2H, t, J 7 Hz, CH2Br), and 3.5-4.1 (4H, m, 2×CH2O); (Found: C, 42.84; H, 6.93%. C8H15BrO2 requires: C, 43.07; H, 6.78%. [M−CH3] found 207.0024; C7H12BrO2 requires 207.0021).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (6.08 g, 38 mmol) and carbon tetrabromide (18.90 g, 57 mmol) in N,N-dimethylformamide (110 ml); triphenylphosphine (14.95 g, 57 mmol) was added. The solution was stirred for 0.5 hour at 0° C. The solution was then diluted with saturated aqueous sodium bicarbonate (55 ml) followed by water (55 ml), and was extracted with hexane (2×150 ml). The combined organic layers were dried (magnesium sulphate) and the solvent removed. The residue was placed under high vacuum for 2 hours to remove bromoform. The residue was taken up in a small amount of hexane, filtered and the solvent removed to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan (7.40 g, 87%) as a colourless oil which crystallised on cooling, m.p. ca. 18° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 2
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 3
Reactant of Route 3
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 4
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 6
Reactant of Route 6
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

Citations

For This Compound
11
Citations
JQ Wang, QH Zheng, X Fei, BH Mock… - Bioorganic & medicinal …, 2003 - Elsevier
Positron emission tomography (PET) herpes simplex virus thymidine kinase (HSV-tk) gene reporter probes 9-[(3-[ 18 F]fluoro-1-hydroxy-2-propoxy)methyl]guanine ([ 18 F]FHPG) and 9-(…
Number of citations: 37 www.sciencedirect.com
QH Zheng, JQ Wang, X Liu, X Fei, BH Mock… - Synthetic …, 2004 - Taylor & Francis
An improved total synthesis of [ 18 F]FHBG starting from triethyl‐1,1,2‐ethanetricarboxylate and 2‐amino‐6‐chloropurine is reported. [ 18 F]FHBG was prepared by nucleophilic …
Number of citations: 14 www.tandfonline.com
T Fuchigami, T Haywood, G Gowrishankar… - Molecular Imaging and …, 2020 - Springer
Purpose [ 18 F]FHBG has been used as a positron emission tomography (PET) imaging tracer for the monitoring of herpes simplex virus type 1 thymidine kinase (HSV1-tk), a reporter …
Number of citations: 5 link.springer.com
B Brand, CB Reese, Q Song, C Visintin - Tetrahedron, 1999 - Elsevier
Guanine 11 was converted, in a one pot reaction, into 2-amino-6-[(4-chlorophenyl)sulfanyl]purine 9a in 88% isolated yield. 4-Acetoxy-3-(acetoxymethyl)butanol 23 was prepared from 2-…
Number of citations: 31 www.sciencedirect.com
G DEGEZELLE - 2014 - libstore.ugent.be
GPR17 can be called an interesting receptor, not only for its promising role as a target to treat demyelinating diseases, obesity, or to suppress pulmonary inflammation, but as well for its …
Number of citations: 0 libstore.ugent.be
MG St Noll, B Große, B Noll - Institute of Bioinorganic and …, 2001 - Citeseer
Suicide gene therapy with the herpes simplex virus type 1 thymidine kinase gene (HSV1-tk) is considered to be one of the most promising approaches to the treatment of cancer. The …
Number of citations: 6 citeseerx.ist.psu.edu
QH Zheng, B Mock, SP Raikwar, T Gardner - 2004 - academia.edu
An improved total synthesis of [18F] FHBG starting from triethyl-1, 1, 2-ethanetricarboxylate and 2-amino-6-chloropurine is reported.[18F] FHBG was prepared by nucleophilic …
Number of citations: 0 www.academia.edu
TA Gardner… - 2004 - apps.dtic.mil
Recently we generated a prostate specific chimeric promoter, called PSES, by combining the active prostate specific enhancers from PSA and PSMA genes which are prominently …
Number of citations: 4 apps.dtic.mil
TA Gardner - 2006 - academia.edu
14. ABSTRACT Recently we generated a prostate specific chimeric promoter, called PSES, by combining the active prostate specific enhancers from PSA and PSMA genes which are …
Number of citations: 5 www.academia.edu
GD Luker, V Sharma, D Piwnica-Worms - Methods, 2003 - Elsevier
A variety of techniques have been developed to analyze protein–protein interactions in vitro and in cultured cells. However, these methods do not determine how protein interactions …
Number of citations: 51 www.sciencedirect.com

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